molecular formula C26H34N4O4 B2383295 N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922031-95-6

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2383295
M. Wt: 466.582
InChI Key: FJSMHLVMNSURRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Antagonism

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide demonstrates significant interaction with cannabinoid receptors. For example, a study conducted by Shim et al. (2002) explored the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor. This research highlighted the importance of specific molecular conformations in receptor binding and antagonist activity, suggesting potential applications in modulating cannabinoid receptor activity (Shim et al., 2002).

Acetylcholinesterase Inhibition

Compounds related to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have been investigated for their acetylcholinesterase inhibitory effects. Sugimoto et al. (1995) synthesized and evaluated derivatives for their potential as anti-acetylcholinesterase agents. Such research indicates the possible use of these compounds in treating neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1995).

Topoisomerase I-Targeting and Anticancer Properties

Research has also delved into the anticancer properties of related compounds. Ruchelman et al. (2004) identified derivatives as novel topoisomerase I-targeting agents with potent cytotoxic activity. This suggests the potential application of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide in cancer therapy, particularly in targeting specific cancer cell mechanisms (Ruchelman et al., 2004).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of compounds structurally similar to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide have shown α1-adrenoceptor antagonism with uroselective activity, as discussed in a study by Rak et al. (2016). This indicates potential applications in urology, particularly in treating conditions like benign prostatic hyperplasia (Rak et al., 2016).

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-29-14-11-19-15-18(7-10-22(19)29)23(30-12-5-4-6-13-30)17-27-25(31)26(32)28-21-9-8-20(33-2)16-24(21)34-3/h7-10,15-16,23H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSMHLVMNSURRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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